3-Chloro-4-methylbenzyl alcohol
Overview
Description
3-Chloro-4-methylbenzyl alcohol, also known as 3-chloro-4-methylphenylmethanol, is an organic compound with the molecular formula C8H9ClO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-methylbenzyl alcohol can be synthesized through several methods. One common method involves the chlorination of 4-methylbenzyl alcohol using phosphorus oxychloride (POCl3) in oxolane as a solvent. The reaction is carried out at a temperature range of 35-45°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the same chlorination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-chloro-4-methylbenzaldehyde.
Reduction: The compound can be reduced to form 3-chloro-4-methylbenzylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-methylbenzaldehyde
Reduction: 3-Chloro-4-methylbenzylamine
Substitution: Various substituted benzyl derivatives depending on the reagent used.
Scientific Research Applications
3-Chloro-4-methylbenzyl alcohol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Analytical Chemistry: It serves as a standard or reagent in chemical analyses.
Biomedical Research: The compound is used in studies related to drug development and pharmacology.
Proteomics Research: It is utilized in the study of protein structures and functions.
Mechanism of Action
The mechanism of action of 3-chloro-4-methylbenzyl alcohol depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: The parent compound without the chlorine and methyl substitutions.
4-Chlorobenzyl Alcohol: Similar structure but lacks the methyl group.
4-Methylbenzyl Alcohol: Similar structure but lacks the chlorine atom.
Uniqueness
3-Chloro-4-methylbenzyl alcohol is unique due to the presence of both chlorine and methyl groups on the benzene ring. This dual substitution imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific interactions in biological systems.
Properties
IUPAC Name |
(3-chloro-4-methylphenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRJZTGNCBMNKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192764 | |
Record name | 3-Chloro-4-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39652-32-9 | |
Record name | 3-Chloro-4-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39652-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-methylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039652329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.588 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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